Human FMO3 Forms Exclusively the trans-(1S,2S) Isomer, Whereas CYP450 Enzymes Produce a Mixed cis/trans Product
Human FMO3 (cDNA-expressed adult human liver enzyme) catalyzes the N-oxidation of (S)-nicotine to exclusively the trans-(1S,2S)-nicotine N1′-oxide isomer [1]. By contrast, cytochrome P450 enzymes (CYP2B1, CYP2B10, CYP4A2) produce a mixture of cis and trans diastereomers with a mean trans:cis ratio of 82:18 [1]. Pig liver FMO1 (form 1) produces a trans:cis ratio of 57:43, further underscoring that only human FMO3 yields absolute stereoselectivity for the trans isomer [1]. This exclusive stereochemical output makes the trans-(1S,2S) isomer the only valid probe for human FMO3 activity in vitro and in vivo [2].
| Evidence Dimension | trans:cis (S)-nicotine N1′-oxide product ratio from different enzymes |
|---|---|
| Target Compound Data | 100:0 (exclusively trans-(1S,2S)) |
| Comparator Or Baseline | Human FMO3: 100:0 trans:cis; Pig FMO1: 57:43; CYP450 mixture: 82:18 mean trans:cis |
| Quantified Difference | Human FMO3 produces exclusively trans; CYP450 produces 18% cis isomer; pig FMO1 produces 43% cis isomer |
| Conditions | cDNA-expressed adult human liver FMO3, pig liver FMO1, rat CYP2B1, mouse CYP2B10, rabbit CYP4A2; in vitro microsomal incubations with (S)-nicotine substrate |
Why This Matters
For laboratories phenotyping human FMO3 activity, only the trans-(1S,2S) isomer can serve as a specific product standard; any other isomer or racemic mixture will confound quantification and misrepresent FMO3 catalytic capacity.
- [1] Park SB, Jacob P 3rd, Benowitz NL, Cashman JR. Stereoselective metabolism of (S)-(-)-nicotine in humans: formation of trans-(S)-(-)-nicotine N-1'-oxide. Chem Res Toxicol. 1993;6(6):880-888. doi:10.1021/tx00036a019. PMID: 8117928. View Source
- [2] Cashman JR. Human flavin-containing monooxygenase substrate specificity and role in drug metabolism. Curr Drug Metab. 2000;1(2):181-191. doi:10.2174/1389200003339122. View Source
